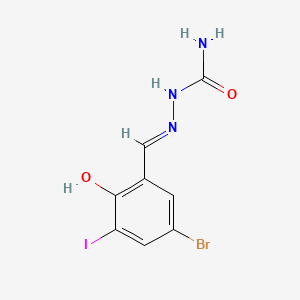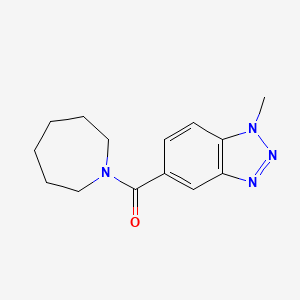
1-(5-Methyl-2-furyl)-1,2-propanedione dioxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-2-furyl)-1,2-propanedione dioxime is an organic compound with the molecular formula C8H10O2 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a dioxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-2-furyl)-1,2-propanedione dioxime typically involves the reaction of 5-methyl-2-furyl ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the dioxime derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyl-2-furyl)-1,2-propanedione dioxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the dioxime group to amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oximes and nitriles.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(5-Methyl-2-furyl)-1,2-propanedione dioxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-2-furyl)-1,2-propanedione dioxime involves its interaction with specific molecular targets. The dioxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical transformations allows it to interact with different biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-propionylfuran
- 5-Methyl-2-furylglyoxal
- 5-Hydroxy-2(5H)-furanone
Uniqueness
1-(5-Methyl-2-furyl)-1,2-propanedione dioxime is unique due to its dioxime functional group, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a versatile platform for further chemical modifications and exploration in various research fields.
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
(NE)-N-[(1E)-1-hydroxyimino-1-(5-methylfuran-2-yl)propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C8H10N2O3/c1-5-3-4-7(13-5)8(10-12)6(2)9-11/h3-4,11-12H,1-2H3/b9-6+,10-8+ |
InChI Key |
YSWJWSRKMJDHNQ-OAMUUVBCSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C(=N/O)/C(=N/O)/C |
Canonical SMILES |
CC1=CC=C(O1)C(=NO)C(=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B13379644.png)


![(6E)-4-iodo-6-[[2-(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13379652.png)
![3-amino-6-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13379659.png)
![3-[4-(4-Tert-butylphenoxy)anilino]-7-methylindol-2-one](/img/structure/B13379676.png)
![2-[(Hydroxyimino)methyl]-1-[2-(3-methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B13379685.png)
![4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B13379687.png)
![3-methyl-N'-[(1E)-3-methylcyclohexylidene]butanehydrazide](/img/structure/B13379694.png)
![methyl 2-{[(1-allyl-3-butyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B13379699.png)
![benzyl N-[3-[2-(1H-indol-3-yl)ethylamino]-4,5-dihydro-1,2-oxazol-4-yl]carbamate](/img/structure/B13379704.png)
![2-[(1H-indazol-5-ylimino)methyl]-4-methylphenol](/img/structure/B13379707.png)
![N'-{(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}-3-methylbutanehydrazide](/img/structure/B13379714.png)
![N-[3-(2-pyridinyloxy)propyl]-N-(2-thienylmethyl)amine](/img/structure/B13379720.png)
